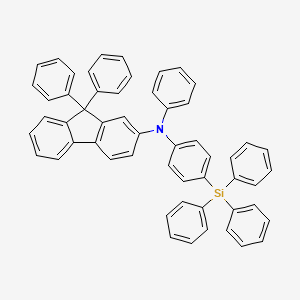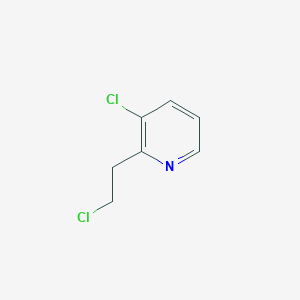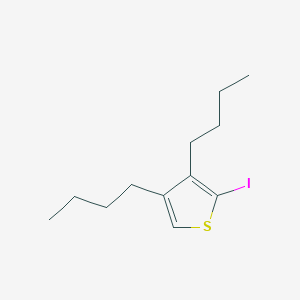![molecular formula C72H54N4 B13126882 N-phenyl-N-[4-[4-(N-phenylanilino)phenyl]phenyl]-3-[3-(N-[4-[4-(N-phenylanilino)phenyl]phenyl]anilino)phenyl]aniline](/img/structure/B13126882.png)
N-phenyl-N-[4-[4-(N-phenylanilino)phenyl]phenyl]-3-[3-(N-[4-[4-(N-phenylanilino)phenyl]phenyl]anilino)phenyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-phenyl-N-[4-[4-(N-phenylanilino)phenyl]phenyl]-3-[3-(N-[4-[4-(N-phenylanilino)phenyl]phenyl]anilino)phenyl]aniline is a complex organic compound with a unique structure characterized by multiple phenyl and aniline groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-N-[4-[4-(N-phenylanilino)phenyl]phenyl]-3-[3-(N-[4-[4-(N-phenylanilino)phenyl]phenyl]anilino)phenyl]aniline typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:
Amination Reactions:
Coupling Reactions: The formation of carbon-carbon bonds between phenyl groups using palladium-catalyzed cross-coupling reactions.
Condensation Reactions: The combination of smaller molecules to form larger, more complex structures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving:
Controlled Temperature and Pressure: To maintain the stability of reactive intermediates.
Catalysts: Such as palladium or other transition metals to facilitate coupling reactions.
Purification Techniques: Including recrystallization and chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
N-phenyl-N-[4-[4-(N-phenylanilino)phenyl]phenyl]-3-[3-(N-[4-[4-(N-phenylanilino)phenyl]phenyl]anilino)phenyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine compounds.
Wissenschaftliche Forschungsanwendungen
N-phenyl-N-[4-[4-(N-phenylanilino)phenyl]phenyl]-3-[3-(N-[4-[4-(N-phenylanilino)phenyl]phenyl]anilino)phenyl]aniline has several scientific research applications:
Organic Electronics: Used as a component in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electronic properties.
Materials Science: Employed in the development of advanced materials with specific optical and electronic characteristics.
Biological Studies: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicinal Chemistry: Explored for its potential therapeutic applications, including as a precursor for drug development.
Wirkmechanismus
The mechanism of action of N-phenyl-N-[4-[4-(N-phenylanilino)phenyl]phenyl]-3-[3-(N-[4-[4-(N-phenylanilino)phenyl]phenyl]anilino)phenyl]aniline involves its interaction with molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing its behavior in different environments. Key aspects include:
Molecular Targets: The phenyl and aniline groups can interact with specific proteins or enzymes, affecting their function.
Pathways Involved: The compound may modulate signaling pathways related to oxidative stress, cellular metabolism, or gene expression.
Vergleich Mit ähnlichen Verbindungen
N-phenyl-N-[4-[4-(N-phenylanilino)phenyl]phenyl]-3-[3-(N-[4-[4-(N-phenylanilino)phenyl]phenyl]anilino)phenyl]aniline can be compared with other similar compounds, such as:
N,N-diphenyl-4-[2-[4-[4-[2-[4-(N-phenylanilino)phenyl]ethenyl]phenyl]phenyl]ethenyl]aniline: Another complex organic compound with similar structural features.
N,N-diphenyl-4-[4-[4-(N-phenylanilino)phenyl]-2,1,3-benzothiadiazol-7-yl]aniline: A compound with benzothiadiazole moieties, offering different electronic properties.
The uniqueness of this compound lies in its specific arrangement of phenyl and aniline groups, which confer distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C72H54N4 |
|---|---|
Molekulargewicht |
975.2 g/mol |
IUPAC-Name |
N-phenyl-N-[4-[4-(N-phenylanilino)phenyl]phenyl]-3-[3-(N-[4-[4-(N-phenylanilino)phenyl]phenyl]anilino)phenyl]aniline |
InChI |
InChI=1S/C72H54N4/c1-7-23-61(24-8-1)73(62-25-9-2-10-26-62)67-45-37-55(38-46-67)57-41-49-69(50-42-57)75(65-31-15-5-16-32-65)71-35-19-21-59(53-71)60-22-20-36-72(54-60)76(66-33-17-6-18-34-66)70-51-43-58(44-52-70)56-39-47-68(48-40-56)74(63-27-11-3-12-28-63)64-29-13-4-14-30-64/h1-54H |
InChI-Schlüssel |
OFJQPANUCPRCQN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC(=C6)C7=CC(=CC=C7)N(C8=CC=CC=C8)C9=CC=C(C=C9)C1=CC=C(C=C1)N(C1=CC=CC=C1)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


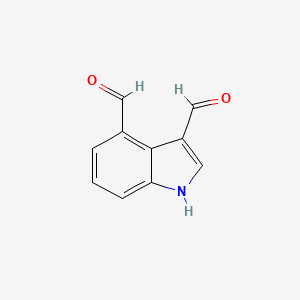




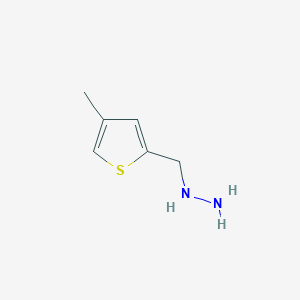
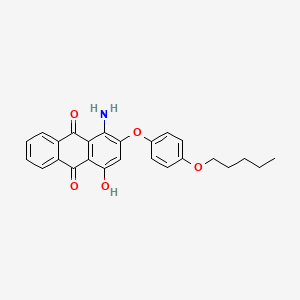


![rac-(3aR,7aS)-Octahydro-1H-pyrrolo[2,3-c]pyridin-2-one](/img/structure/B13126860.png)
